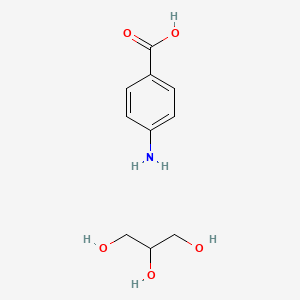

4-Aminobenzoic acid;propane-1,2,3-triol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Aminobenzoic acid;propane-1,2,3-triol is a compound that combines two distinct chemical entities: 4-aminobenzoic acid and propane-1,2,3-triol It is a white solid that is slightly soluble in water and is commonly found in natureIt is widely used in the food, pharmaceutical, and cosmetic industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Aminobenzoic acid can be synthesized through the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid . Propane-1,2,3-triol is typically produced through the hydrolysis of fats and oils or by the fermentation of sugars .

Industrial Production Methods

In industrial settings, 4-aminobenzoic acid is produced mainly by the reduction of 4-nitrobenzoic acid using catalytic hydrogenation. Propane-1,2,3-triol is produced on a large scale by the hydrolysis of triglycerides, which are derived from animal fats or vegetable oils .

Analyse Des Réactions Chimiques

Types of Reactions

4-Aminobenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-nitrobenzoic acid.

Reduction: It can be reduced to form 4-aminobenzyl alcohol.

Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Propane-1,2,3-triol undergoes reactions such as:

Esterification: It reacts with carboxylic acids to form esters.

Oxidation: It can be oxidized to form glyceraldehyde and dihydroxyacetone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Common reducing agents include hydrogen gas with a metal catalyst.

Esterification: Typically involves carboxylic acids and an acid catalyst

Major Products

4-Aminobenzoic acid: Major products include 4-nitrobenzoic acid and 4-aminobenzyl alcohol.

Propane-1,2,3-triol: Major products include glyceraldehyde and dihydroxyacetone

Applications De Recherche Scientifique

4-Aminobenzoic acid and its derivatives have been studied for their antimicrobial and cytotoxic properties. They have shown potential as antibacterial agents against methicillin-resistant Staphylococcus aureus and as antifungal agents . Propane-1,2,3-triol is widely used in the pharmaceutical industry as a solvent and humectant. It is also used in the production of glycerolipids, which are essential components of cell membranes .

Mécanisme D'action

4-Aminobenzoic acid acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate by the enzyme dihydropteroate synthetase. Sulfonamide drugs, which are structurally similar to 4-aminobenzoic acid, inhibit this enzyme, thereby exerting their antibacterial effects . Propane-1,2,3-triol acts as a humectant by attracting and retaining moisture in various formulations .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzoic acid: Similar to 4-aminobenzoic acid but lacks the amino group.

Phenol: Similar to 4-aminobenzoic acid but has a hydroxyl group instead of a carboxyl group.

Ethylene glycol: Similar to propane-1,2,3-triol but has two hydroxyl groups instead of three

Uniqueness

4-Aminobenzoic acid is unique due to its role in folate synthesis and its structural similarity to sulfonamide drugs. Propane-1,2,3-triol is unique due to its three hydroxyl groups, which make it an excellent humectant and solvent .

Propriétés

Numéro CAS |

102524-70-9 |

|---|---|

Formule moléculaire |

C10H15NO5 |

Poids moléculaire |

229.23 g/mol |

Nom IUPAC |

4-aminobenzoic acid;propane-1,2,3-triol |

InChI |

InChI=1S/C7H7NO2.C3H8O3/c8-6-3-1-5(2-4-6)7(9)10;4-1-3(6)2-5/h1-4H,8H2,(H,9,10);3-6H,1-2H2 |

Clé InChI |

WJVIOISGGGQWSD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C(=O)O)N.C(C(CO)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081138.png)

![2-(3-Ethoxypropyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081144.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081153.png)

![3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B14081161.png)

![(5-Cyclopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B14081165.png)